2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol
CAS No.: 2029242-89-3
VCID: VC2605610
Molecular Formula: C14H20BrNO
Molecular Weight: 298.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
The compound 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol is a complex organic molecule that incorporates a piperidine ring, a bromobenzyl group, and an ethanol moiety. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its characteristics and potential applications based on similar compounds and general principles of organic chemistry. Synthesis and PreparationThe synthesis of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol likely involves several steps, including:
Potential ApplicationsCompounds with similar structures, such as piperidine derivatives, are often used in medicinal chemistry for their potential biological activities. These include interactions with various receptors and enzymes, which can lead to applications in pharmaceuticals, particularly in the fields of neurology and psychiatry. Research Findings and DataWhile specific research findings on 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol are not available, related compounds like tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate have shown potential in scientific research, especially in organic synthesis and medicinal chemistry. Table: Comparison of Related Compounds |
---|---|
CAS No. | 2029242-89-3 |
Product Name | 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol |
Molecular Formula | C14H20BrNO |
Molecular Weight | 298.22 g/mol |
IUPAC Name | 2-[1-[(3-bromophenyl)methyl]piperidin-4-yl]ethanol |
Standard InChI | InChI=1S/C14H20BrNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2 |
Standard InChIKey | UCTPMMVUAWCUJN-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CCO)CC2=CC(=CC=C2)Br |
Canonical SMILES | C1CN(CCC1CCO)CC2=CC(=CC=C2)Br |
PubChem Compound | 121200198 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume